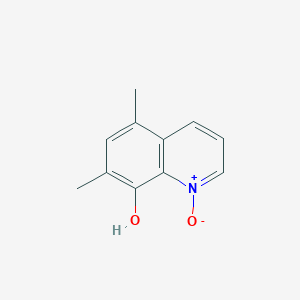

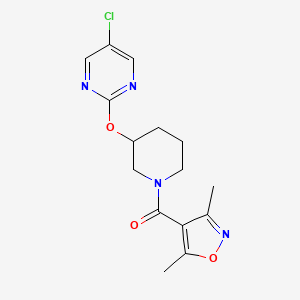

5,7-二甲基喹啉-8-醇-1-氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5,7-Dimethylquinolin-8-ol 1-oxide is a compound related to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are of significant interest due to their diverse biological activities and their presence in natural products and pharmaceuticals. Although the provided papers do not directly discuss 5,7-Dimethylquinolin-8-ol 1-oxide, they do provide insights into the synthesis, structure, and reactivity of related quinoline derivatives, which can be informative for understanding this compound.

Synthesis Analysis

The synthesis of quinoline derivatives often involves cyclization reactions and the functionalization of existing quinoline structures. For instance, the synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one involves a relay compound that is chlorinated and treated with ammonia . Similarly, the synthesis of 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is achieved through multicomponent synthesis . These methods could potentially be adapted for the synthesis of 5,7-Dimethylquinolin-8-ol 1-oxide by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a benzene ring fused to a pyridine ring. The crystal structure of related compounds, such as the hexahydroquinoline derivative mentioned in paper , reveals a triclinic space group with specific bond angles and conformations. These structural details are crucial for understanding the chemical behavior and potential interactions of 5,7-Dimethylquinolin-8-ol 1-oxide.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including cyclization and oxidation. For example, the reaction of 4-nitroquinoline 1-oxide with enamines leads to a novel cyclization reaction . Oxidative demethylation of dimethoxyisoquinolines to form isoquinolinediones is another example of the reactivity of these compounds . These reactions highlight the potential pathways for chemical transformations involving 5,7-Dimethylquinolin-8-ol 1-oxide.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the melting points and optical rotation values provide information about the purity and chiral nature of these compounds . The presence of functional groups such as nitro, amino, and methoxy can affect the solubility, acidity, and reactivity of the molecules. These properties are essential for the practical application and handling of 5,7-Dimethylquinolin-8-ol 1-oxide.

科学研究应用

微量元素预富集

5,7-二甲基喹啉-8-醇-1-氧化物,在其衍生形式5,8-聚喹啉聚二硫化物(PQPD)中,已被用于共沉淀从水溶液中的各种元素。这种应用在V(IV)、Cr(III)、Mn(II)等元素的预富集中具有重要意义。PQPD对这些元素表现出高回收率,突显了其在微量元素分析和环境监测中的潜力(Vircavs et al., 1994)。

有机发光二极管(OLEDs)

在电子领域,合成了含有5,7-二甲基-8-羟基喹啉的锌配合物,并将其用作OLEDs中的发光和电子传输材料。这种配合物表现出高热稳定性和良好的成膜性能,有助于提高OLEDs的效率,实现最大亮度和特定的电致发光光谱峰值发射(Kumar et al., 2014)。

防腐应用

关于8-羟基喹啉衍生物,包括5,7-二甲基喹啉-8-醇-1-氧化物衍生物的防腐性能研究表明,它们作为轻钢在酸性介质中的阴极抑制剂具有高效性。这些化合物在保护轻钢免受腐蚀方面表现出高效率,这在工业和工程应用中至关重要(Douche et al., 2020)。

金属配合物形成

已进行了关于铜(II)与8-羟基喹啉结合的溶液化学研究,包括5,7-二甲基喹啉-8-醇-1-氧化物衍生物。这些研究对于理解这些化合物如何与铜和锌等二价金属结合至关重要,这对于各种制药和分析应用至关重要(Summers et al., 2020)。

安全和危害

属性

IUPAC Name |

5,7-dimethyl-1-oxidoquinolin-1-ium-8-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-6-8(2)11(13)10-9(7)4-3-5-12(10)14/h3-6,13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWPWKBMHHTYNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C=CC=[N+]2[O-])O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dimethylquinolin-8-ol 1-oxide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4aR,5R,5aR,8aR,9S)-10-(4-hydroxy-3-methoxyphenyl)-7-(p-tolyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione](/img/structure/B2503578.png)

![2-methylbutyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2503580.png)

![2-[(4-Methylbenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B2503585.png)

![ethyl 2-[[2-[[4-(4-nitrophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2503588.png)

![ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2503592.png)

![3-[1-[[4-(Dimethylamino)phenyl]methyl]-3-(2-methoxyphenoxy)-4-oxoazetidin-2-yl]benzonitrile](/img/structure/B2503594.png)

![(E)-2-cyano-N-naphthalen-1-yl-3-[5-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-yl]prop-2-enamide](/img/structure/B2503597.png)